1-(3-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

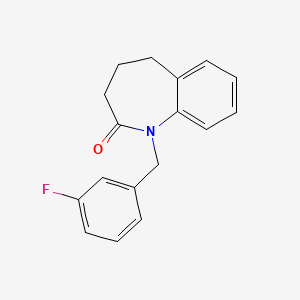

1-(3-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring. The compound features a 3-fluorobenzyl substituent at the N1 position of the benzazepinone core. Its molecular formula is C₁₇H₁₆FNO, with a molecular weight of 269.31 g/mol .

Key structural attributes include:

- Benzazepinone core: A bicyclic system with a lactam (2-one) group.

- 3-Fluorobenzyl substitution: The fluorine atom at the meta position of the benzyl group may influence electronic properties, lipophilicity, and binding interactions compared to other substituents.

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-15-8-3-5-13(11-15)12-19-16-9-2-1-6-14(16)7-4-10-17(19)20/h1-3,5-6,8-9,11H,4,7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTOSZIRDKQCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327204 | |

| Record name | 1-[(3-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818839 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303988-05-8 | |

| Record name | 1-[(3-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves several steps:

Starting Materials: The synthesis begins with the preparation of the 3-fluorobenzylamine and the appropriate benzazepinone precursor.

Reaction Conditions: The 3-fluorobenzylamine is reacted with the benzazepinone precursor under specific conditions, often involving a catalyst and a solvent to facilitate the reaction.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorobenzyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

Serotonin Receptor Modulation

The compound has been investigated for its role as a serotonin (5-HT) receptor agonist. Research indicates that derivatives of tetrahydro-benzazepines can effectively interact with serotonin receptors, which are implicated in numerous physiological processes including mood regulation and appetite control. Specifically, compounds targeting the 5-HT2C receptor are recognized for their potential in treating obesity and psychiatric disorders due to their ability to induce satiety and influence feeding behavior .

Neuropharmacological Studies

Studies have shown that tetrahydro-benzazepines can exhibit neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The structural similarity of 1-(3-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one to known neuroprotective agents suggests it could be a candidate for further research in neuropharmacology .

Antidepressant Activity

Research has suggested that compounds within this class may possess antidepressant properties. The modulation of serotonin pathways is a common mechanism among many antidepressants. The specific substitution patterns on the benzazepine core can significantly influence the pharmacological profile, making it a subject of interest for developing new antidepressant therapies .

Case Study 1: Serotonin Agonist Development

A study focused on synthesizing various benzazepine derivatives demonstrated that modifications at the 3-position could enhance binding affinity to the 5-HT2C receptor. The results indicated that certain derivatives exhibited significant weight loss effects in animal models, supporting the hypothesis that these compounds could serve as effective anti-obesity agents .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that tetrahydro-benzazepine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced levels of reactive oxygen species and improved cell viability in treated cultures compared to controls . Such findings highlight the therapeutic potential of these compounds in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Pathways Involved: These interactions can influence various biochemical pathways, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzazepinones and heterocyclic analogs below.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Matters: The 3-fluorobenzyl isomer (target compound) and 4-fluorobenzyl analog (CAS 303987-93-1) share identical molecular weights but differ in fluorine placement. This positional change could affect metabolic stability or target engagement .

Functional Group Impact: Halogenation (e.g., 3-chloro or 3-azido derivatives) introduces reactive handles for further modifications or alters electronic properties, which may influence drug-likeness . The lactam group in benzazepinones is critical for hydrogen bonding, a feature exploited in protease inhibitors or receptor antagonists.

Synthetic Flexibility: The "Cut and Glue" strategy () enables modular synthesis of pyrimidinyl-benzazepinones, allowing rapid diversification for structure-activity relationship (SAR) studies. Simpler analogs like the target compound may prioritize cost-effective synthesis over functional complexity .

Biological Activity

1-(3-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound belonging to the benzazepine family, characterized by its unique tetrahydro structure and the presence of a fluorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

- Molecular Formula : C16H18FN

- Molecular Weight : 257.32 g/mol

- CAS Number : 1093978-89-2

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound exhibits several pharmacological properties, including:

1. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by neurotoxic agents.

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB) in macrophages. This suggests its potential use in treating inflammatory diseases.

3. Antiparasitic Activity

Preliminary studies have indicated that derivatives of benzazepine compounds possess antiparasitic activity. Although specific data on this compound's activity against parasites is limited, related compounds have shown promising results against various parasitic infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Protects neuronal cells from apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antiparasitic | Potentially effective against parasites |

Case Study: Neuroprotective Mechanism

A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell death when exposed to oxidative stressors. The mechanism was attributed to the compound's ability to upregulate antioxidant enzymes and downregulate apoptotic pathways.

Case Study: Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound led to a marked reduction in edema and inflammatory markers. The study highlighted its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how do reaction conditions influence yield?

- Methodology : Begin with a benzazepinone core (e.g., 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one) and perform nucleophilic substitution with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of core to benzyl chloride) to minimize byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (up to 75%) are achievable by using anhydrous solvents and inert atmospheres .

Q. How can researchers characterize the stereochemical configuration of this compound, particularly the benzazepinone ring and fluorobenzyl substituent?

- Methodology : Use X-ray crystallography for definitive structural assignment (e.g., as demonstrated for 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one derivatives in crystallography reports) . Complementary techniques include NOESY NMR to assess spatial proximity of protons and computational modeling (DFT or molecular mechanics) to predict stable conformers .

Q. What are the preliminary biological screening protocols for assessing receptor binding affinity?

- Methodology : Perform radioligand displacement assays targeting GABAₐ or serotonin receptors (common targets for benzazepinone/benzodiazepine analogs). Use [³H]-diazepam or [³H]-flunitrazepam as reference ligands. IC₅₀ values < 100 nM suggest high affinity, requiring dose-response curves (3–5 replicates) for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) for derivatives of this compound?

- Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling between fluorobenzyl protons and the benzazepinone nitrogen. For mass spectrometry discrepancies (e.g., unexpected [M+2] peaks), perform isotopic labeling (e.g., deuteration at specific positions) or high-resolution MS (HRMS) to distinguish between fragmentation pathways and halogenated impurities .

Q. What strategies optimize the compound’s metabolic stability without compromising receptor binding?

- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of the benzazepinone ring to reduce oxidative metabolism. Assess stability using liver microsome assays (human/rat, 1 mg/mL protein concentration) and compare half-life (t₁/₂) values. Maintain fluorobenzyl substitution for receptor affinity, as seen in related benzodiazepines .

Q. How do computational models predict the compound’s interaction with cytochrome P450 enzymes, and how can this guide structural modifications?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to CYP3A4/2D6 active sites. Focus on avoiding π-π stacking with heme iron or steric clashes with hydrophobic residues. Validate predictions with in vitro CYP inhibition assays (IC₅₀ determination). Prioritize modifications at the benzazepinone 7-position for reduced metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.